ALK inhibitor 1
Vue d'ensemble
Description
ALK inhibitor 1, also known as anaplastic lymphoma kinase inhibitor, is a targeted therapeutic agent designed to inhibit the activity of the ALK tyrosine kinase. ALK is a receptor tyrosine kinase that plays a crucial role in the development of various types of cancer, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The aberrant activation of ALK through mutations, translocations, or amplifications can lead to oncogenic signaling pathways that promote tumor growth and progression .
Synthesis Analysis
The synthesis of ALK inhibitors involves the design and optimization of small molecules that can effectively target the ATP-binding pocket of the ALK enzyme. For instance, the synthesis of the ALK inhibitor A-83-01 was guided by structural similarities to previously reported ALK-5 inhibitors, leading to a molecule capable of inhibiting the TGF-β type I receptor ALK-5 . Another example is the synthesis of LDK378, which was developed to overcome the deficiencies of the first-generation ALK inhibitor TAE684, resulting in a compound with substantial antitumor activity .
Molecular Structure Analysis
The molecular structure of ALK inhibitors is critical for their selectivity and potency. These inhibitors often contain specific scaffolds, such as 3-aminoindazole in the case of entrectinib, which is potent against ALK and other closely related tyrosine kinases like ROS1 and TRKs . The structure-activity relationships (SARs) are explored to enhance the inhibitor's selectivity and pharmacokinetic properties, as seen with the development of 2-acyliminobenzimidazoles .
Chemical Reactions Analysis
ALK inhibitors interact with the kinase domain of ALK through various chemical interactions. These include hydrogen bonding, hydrophobic interactions, and sometimes the formation of covalent bonds with key residues in the ATP-binding site. For example, the reversible ALK1 inhibitor San78-130 forms a significant hydrogen bond interaction with Arg334 of ALK1, contributing to its potent inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of ALK inhibitors, such as solubility, stability, and ability to penetrate the blood-brain barrier (BBB), are crucial for their effectiveness as therapeutic agents. Entrectinib, for instance, is noted for its ability to efficiently penetrate the BBB, making it a promising candidate for treating brain metastases associated with ALK-positive tumors . The introduction of polar substituents has been key to improving the metabolic stability of these compounds, as demonstrated in the development of orally bioavailable ALK inhibitors .
Case Studies
Several ALK inhibitors have been evaluated in clinical and preclinical studies. Crizotinib and ceritinib are FDA-approved for the treatment of NSCLC, while others like alectinib and ASP3026 are in the pipeline with improved safety and efficacy profiles . CH5424802 is notable for its ability to block the resistant gatekeeper mutant L1196M, which is a common resistance mechanism to kinase inhibitors . The novel inhibitors X-376 and X-396 have shown potent antitumor activity in vivo and are capable of overcoming resistance mutations that limit the efficacy of other ALK inhibitors .
Applications De Recherche Scientifique
1. Targeting Specific Cancer Types
ALK inhibitors, such as CH5424802, have shown promising results in targeting specific types of cancer, notably those with gene alterations of ALK. This includes effectiveness against non-small cell lung cancer (NSCLC) cells expressing EML4-ALK fusion and anaplastic large-cell lymphoma (ALCL) cells expressing NPM-ALK fusion. CH5424802, in particular, has demonstrated potency against ALK L1196M, a mutation that often confers resistance to other kinase inhibitors, suggesting a potential role in overcoming drug resistance in ALK-driven tumors (Sakamoto et al., 2011).
2. Implications for Heart Health
Research on Aliskiren (ALK), a renin inhibitor, suggests its potential in ameliorating heart hypertrophy and fibrosis, particularly under conditions of pressure overload. This highlights the potential cardiovascular applications of certain ALK inhibitors, which could extend beyond their primary use in cancer treatment (Weng et al., 2014).
3. Combatting Drug-Resistant Cancer Mutations
Developing novel ALK inhibitors that target resistant cancer mutations is a critical area of research. The study of type-I1/2 inhibitors indicates their effectiveness against ALK-positive cancer cells, including those resistant to current drugs like crizotinib and ceritinib. This research points to the potential of next-generation ALK inhibitors in treating drug-resistant cancers (Pan et al., 2017).
4. Overcoming Challenges in Existing Cancer Treatments
The development of small-molecule inhibitors of ALK kinase activity has been a focus in recent years, with some undergoing clinical evaluation. These inhibitors offer a more targeted approach compared to standard therapies, potentially reducing systemic toxicity and increasing the therapeutic window in treating ALK-positive tumors (Mologni, 2012).
5. Novel Series of ALK Inhibitors
A novel series of potent and selective ALK kinase inhibitors has been characterized, demonstrating significant efficacy in inhibiting wild-type ALK, NPM-ALK fusion, and crizotinib-resistant ALK[L1196M] kinase activity. These inhibitors show promise in treating ALK-driven cancers, potentially offering advantages over existing treatments like crizotinib (Wilcoxen et al., 2012).
Orientations Futures
The future of kinase drug discovery is promising . The development of next-generation ALK inhibitors is underway to overcome ALK-independent resistance mechanisms . There is also a potential role for anti-angiogenic therapy in ALK rearranged NSCLC, whether in combination with immunotherapy or targeted therapy .
Propriétés
IUPAC Name |
2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSDLONCFCQDGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647725 | |
Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ALK inhibitor 1 | |
CAS RN |
761436-81-1 | |
Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.